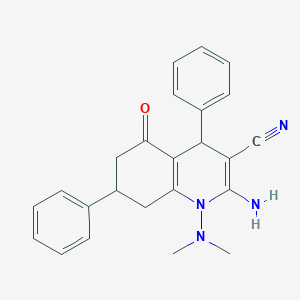
2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and has gained attention as a potential drug candidate for the treatment of cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibits the activity of the NF-κB signaling pathway by binding to the IKKβ kinase subunit, which is responsible for activating the pathway. This binding prevents the activation of the pathway and subsequently reduces the production of pro-inflammatory cytokines and chemokines. In cancer cells, 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have anti-inflammatory and anti-tumor effects in preclinical studies. It reduces the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory and autoimmune disorders. In cancer cells, 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile induces apoptosis and inhibits cell proliferation, which can lead to the suppression of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its specificity for the IKKβ kinase subunit, which makes it a potent inhibitor of the NF-κB signaling pathway. This specificity also reduces the potential for off-target effects and toxicity. However, one of the limitations of 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its low solubility, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research on 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One potential direction is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another direction is the investigation of the potential synergistic effects of 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile with other anti-inflammatory or anti-tumor agents. Additionally, further studies are needed to determine the safety and efficacy of 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in clinical settings.
Méthodes De Synthèse
The synthesis of 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves a multi-step process that includes the condensation of 2-amino-4,7-diphenyl-1,4,5,6,7,8-hexahydroquinoline-5-carbonitrile with dimethylformamide dimethyl acetal, followed by the reaction with sodium hydride and N,N-dimethylformamide. The final product is obtained by reacting the intermediate with acetic anhydride and acetic acid.
Applications De Recherche Scientifique
2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of the NF-κB signaling pathway, which plays a crucial role in regulating inflammation and immune responses. This compound has also been shown to inhibit the growth of cancer cells, including breast, prostate, and colon cancer cells, by inducing apoptosis and inhibiting cell proliferation.
Propriétés
Nom du produit |
2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile |
|---|---|
Formule moléculaire |
C24H24N4O |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
2-amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C24H24N4O/c1-27(2)28-20-13-18(16-9-5-3-6-10-16)14-21(29)23(20)22(19(15-25)24(28)26)17-11-7-4-8-12-17/h3-12,18,22H,13-14,26H2,1-2H3 |
Clé InChI |
NSDNWJXIHBOPHZ-UHFFFAOYSA-N |
SMILES |
CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC=CC=C3)C(=O)CC(C2)C4=CC=CC=C4 |
SMILES canonique |
CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC=CC=C3)C(=O)CC(C2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B303711.png)
![2-Amino-1-morpholin-4-yl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B303712.png)
![2-Amino-1-(dimethylamino)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B303713.png)

